5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a dimethylamino group
Preparation Methods
The synthesis of 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps. One common approach is the amination and cyclization of functionalized acyclic substrates. Another method involves the oxidation of pyrrolidine derivatives . Industrial production methods may include the use of specific oxidants and additives to achieve high yields and selectivity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyrazine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . Compared to these compounds, 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural motifs, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
5-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-19(2)12-7-16-8-14(18-12)23-10-5-6-20(9-10)15(22)11-3-4-13(21)17-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIHGEKFYDPQOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CCC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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